

Technical Support Center: Optimizing Patient

Selection for the S2101 (BiCaZO) Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583422 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patient selection for the **S2101**/BiCaZO clinical trial. The BiCaZO study is a phase II trial evaluating the efficacy of cabozantinib in combination with nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and squamous cell carcinoma of the head and neck (HNSCC), stratified by tumor biomarkers.[1]

# **Troubleshooting Guides**

This section addresses specific issues that may arise during the patient screening and selection process.

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                           | Potential Cause                                                                | Recommended Solution                                                                                                                                                                                                                                                                                                                      |
|-------------------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient fails pre-screening                     | The patient does not meet one or more of the key inclusion/exclusion criteria. | Carefully review the detailed eligibility criteria. Common reasons for pre-screening failure include incorrect tumor type, prior treatments, or performance status. Ensure all source documentation is accurate and up-to-date.[2][3]                                                                                                     |
| Delay in obtaining biopsy results               | Logistical issues with tissue acquisition, processing, or shipment.            | Proactively coordinate with pathology and interventional radiology departments to streamline the biopsy and tissue processing workflow.  Ensure that the tissue samples meet the specified requirements for size and quality.[1] For archival tissue, confirm availability and quality with the holding institution as early as possible. |
| Inadequate tissue sample for biomarker analysis | Insufficient tumor content or poor quality of the archival tissue.             | If archival tissue is insufficient, a fresh biopsy is required. Counsel the patient on the importance of the research biopsy for determining eligibility for the trial. Ensure the biopsy procedure is planned to obtain adequate tissue for both clinical diagnosis and biomarker analysis.                                              |
| Biomarker assay failure                         | Technical issues with the Tumor Mutational Burden                              | Review the experimental protocols for TMB and TIS analysis to ensure all steps                                                                                                                                                                                                                                                            |



|                                                | (TMB) or Tumor Inflammation<br>Signature (TIS) assays.                                   | were followed correctly. Check<br>for issues with sample quality,<br>reagent integrity, or equipment<br>calibration. If necessary,<br>request a re-analysis with a<br>new tissue sample.                                      |
|------------------------------------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ambiguity in interpreting eligibility criteria | Complex medical history or borderline lab values.                                        | Consult the study protocol for detailed definitions and clarifications. If ambiguity persists, contact the study's medical monitor or coordinating center for guidance. Document all communications and decisions.            |
| Patient withdrawal after initial consent       | Patient concerns about the study procedures, potential side effects, or time commitment. | Ensure a thorough and transparent informed consent process. Provide patients with clear and easy-to-understand information about the study. Address any questions or concerns they may have throughout the screening process. |

# Frequently Asked Questions (FAQs) General Eligibility

Q1: What are the primary cancer types eligible for the **S2101** study?

A1: The **S2101** study is enrolling patients with histologically confirmed advanced, recurrent, or metastatic non-uveal melanoma (Stage III or IV) and squamous cell carcinoma of the head and neck (HNSCC) of the oral cavity, oropharynx, hypopharynx, or larynx.[1]

Q2: What is the required performance status for patients?



A2: Patients must have a Zubrod Performance Status of 0 or 1.[1]

Q3: Are there any age restrictions for enrollment?

A3: Yes, participants must be 18 years of age or older.[4]

### **Prior Treatment**

Q4: What are the requirements regarding prior immunotherapy?

A4: Patients must have documented disease progression within 12 weeks after the last dose of a PD-1/PD-L1 checkpoint inhibitor-based therapy. They must have received at least 6 weeks of this prior therapy.[1]

Q5: Can a patient who has received prior cabozantinib or another VEGFR inhibitor be enrolled?

A5: The eligibility criteria should be carefully reviewed for specifics on prior therapies. Generally, prior treatment with the investigational agents may be an exclusion criterion.

### **Co-morbidities and Concurrent Medications**

Q6: Can patients with a history of cardiac disease be enrolled?

A6: Patients with a history of cardiac disease must undergo a clinical risk assessment. They must have a New York Heart Association (NYHA) functional classification of 2B or better to be eligible.[1]

Q7: Are there any restrictions on patients with autoimmune diseases?

A7: Patients with active autoimmune disease requiring systemic steroids (equivalent to >10 mg of prednisone) or other immunosuppressive agents are not eligible. Exceptions include type 1 diabetes, endocrinopathies requiring only hormone replacement, and certain skin disorders not requiring systemic treatment.[1]

Q8: Can patients with controlled hypertension participate?



A8: Yes, patients on antihypertensive therapies with controlled blood pressure are eligible. However, uncontrolled hypertension is an exclusion criterion.[1]

# **Biomarker Testing**

Q9: What are the key biomarkers for patient stratification in the **S2101** study?

A9: Patients are stratified based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[5]

Q10: What are the tissue requirements for biomarker analysis?

A10: An adequate archival tissue specimen (tumor block or at least 21 unstained slides) is required. If archival tissue is not available or inadequate, the patient must be willing to undergo a research biopsy.[1]

Q11: What is the expected turnaround time for biomarker results?

A11: A primary objective of the study is to evaluate the feasibility of a 21-day or less turnaround time for biopsy results to facilitate timely treatment decisions.[6]

# Experimental Protocols Tumor Mutational Burden (TMB) Analysis by Whole Exome Sequencing (WES)

- DNA Extraction: Extract genomic DNA from both the patient's tumor tissue and a matched normal sample (e.g., peripheral blood).
- Library Preparation: Prepare sequencing libraries from the extracted DNA. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
- Exome Capture: Hybridize the DNA libraries to biotinylated probes that target the exonic regions of the genome. Capture the targeted DNA fragments using streptavidin-coated magnetic beads.
- Sequencing: Perform paired-end sequencing of the captured exome libraries on a highthroughput sequencing platform.



### • Data Analysis:

- Align the sequencing reads to the human reference genome.
- Identify somatic single nucleotide variants (SNVs) and insertions/deletions (indels) in the tumor sample by comparing with the matched normal sample.
- Filter out germline variants and artifacts.
- Calculate the TMB as the total number of non-synonymous somatic mutations per megabase of the coding region of the genome.[4][7][8]

# Tumor Inflammation Signature (TIS) Analysis by NanoString nCounter

- RNA Extraction: Extract total RNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
- Hybridization: Hybridize the extracted RNA with the nCounter PanCancer IO 360<sup>™</sup> panel, which includes the 18-gene TIS codeset. This process involves a capture probe and a reporter probe for each target gene.
- Sample Processing: Load the hybridized samples into the nCounter Prep Station for automated removal of excess probes and immobilization of the probe-target complexes.
- Data Acquisition: Transfer the processed samples to the nCounter Digital Analyzer for imaging and counting of the individual fluorescent barcodes corresponding to each target gene.
- Data Analysis:
  - Normalize the raw gene counts using housekeeping genes.
  - Calculate the TIS score as a weighted linear combination of the expression of the 18 genes in the signature.[9][10]

## **Visualizations**



#### S2101 Patient Selection Workflow





### Cabozantinib and Nivolumab Signaling Pathways





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. FAQs | Center for Cancer Research [ccr.cancer.gov]
- 2. articles.ihealthsync.com [articles.ihealthsync.com]
- 3. 6 Clinical Trial Recruitment Challenges and How to Solve Them [patiro.com]
- 4. Measuring Tumor Mutational Burden Using Whole-Exome Sequencing PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. onestudyteam.com [onestudyteam.com]
- 6. Screen Failure in Clinical Trials: Improving Reconciliation [advarra.com]
- 7. Estimating tumor mutational burden across multiple cancer types using whole-exome sequencing - Zhou - Annals of Translational Medicine [atm.amegroups.org]
- 8. carislifesciences.com [carislifesciences.com]
- 9. nanostring.com [nanostring.com]
- 10. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Patient Selection for the S2101 (BiCaZO) Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583422#optimizing-patient-selection-for-the-s2101-study]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com